![molecular formula C16H12N4O4 B8297322 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol](/img/structure/B8297322.png)
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring with a nitro group and a pyrimidine ring, making it a complex and multifunctional molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-chloropyrimidine in the presence of a base to form 4-(4-nitrophenoxy)pyrimidine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-phenol.
Applications De Recherche Scientifique
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can also interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Nitro-phenoxy)-2H-pyridazin-3-one
- 6-(4-Amino-phenoxy)-2H-pyridazin-3-one
Uniqueness
4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H12N4O4 |
|---|---|
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
4-[[6-(4-nitrophenoxy)pyrimidin-4-yl]amino]phenol |
InChI |
InChI=1S/C16H12N4O4/c21-13-5-1-11(2-6-13)19-15-9-16(18-10-17-15)24-14-7-3-12(4-8-14)20(22)23/h1-10,21H,(H,17,18,19) |
Clé InChI |
BNEFRCZMWGNXQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
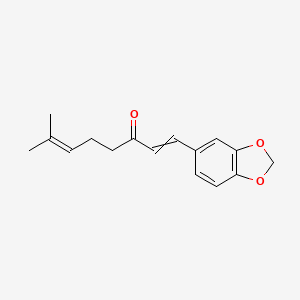

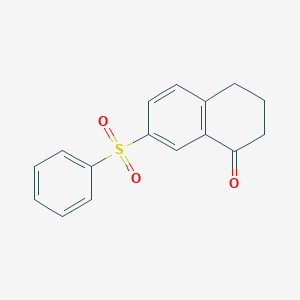
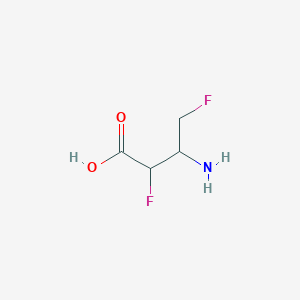
![2-{2-[6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8297275.png)
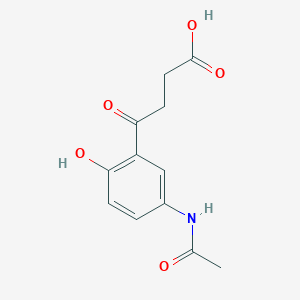
![tert-Butyl 3-(2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-1-yl)propylcarbamate](/img/structure/B8297279.png)

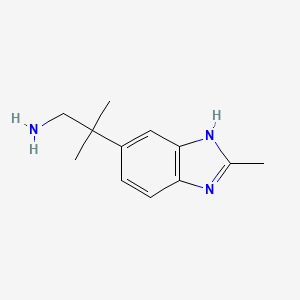
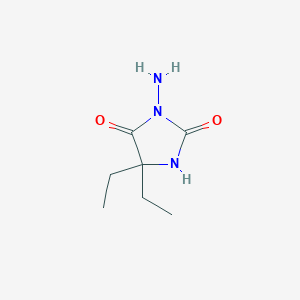
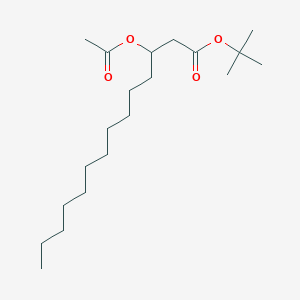
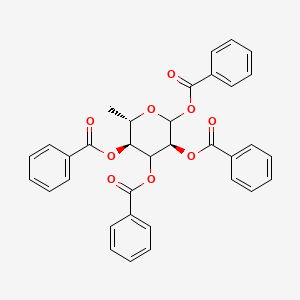
![7-Phenyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8297326.png)

